molecular formula C8H9BrFNO2S B13636460 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide

Katalognummer: B13636460
Molekulargewicht: 282.13 g/mol
InChI-Schlüssel: CLOAMKLRZWKJSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H9BrFNO2S. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to an ethane backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 3-bromo-4-fluoroaniline with ethanesulfonyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    1-(4-Bromo-3-fluorophenyl)ethane-1-sulfonamide: Similar structure but with different positional isomers.

    1-(3-Bromo-4-fluorophenyl)ethane-1-thiol: Contains a thiol group instead of a sulfonamide group, leading to different reactivity and applications.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A related compound with a benzene ring, used in similar research applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9BrFNO2S

Molekulargewicht

282.13 g/mol

IUPAC-Name

1-(3-bromo-4-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c1-5(14(11,12)13)6-2-3-8(10)7(9)4-6/h2-5H,1H3,(H2,11,12,13)

InChI-Schlüssel

CLOAMKLRZWKJSR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)F)Br)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.